(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile (2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 18226-50-1
VCID: VC0092039
InChI: InChI=1S/C11H12N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,9H,1-2H3/b11-9+
SMILES: CN(C)C=C(C#N)C1=CC=CC=C1
Molecular Formula: C11H12N2
Molecular Weight: 172.23

(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile

CAS No.: 18226-50-1

Cat. No.: VC0092039

Molecular Formula: C11H12N2

Molecular Weight: 172.23

* For research use only. Not for human or veterinary use.

(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile - 18226-50-1

Specification

CAS No. 18226-50-1
Molecular Formula C11H12N2
Molecular Weight 172.23
IUPAC Name (Z)-3-(dimethylamino)-2-phenylprop-2-enenitrile
Standard InChI InChI=1S/C11H12N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,9H,1-2H3/b11-9+
SMILES CN(C)C=C(C#N)C1=CC=CC=C1

Introduction

(2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile is an organic compound characterized by its unique structure, which includes a dimethylamino group and a nitrile functionality attached to a propenyl chain. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and reactivity profile.

Synthesis Methods

(2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile can be synthesized through various methods, often involving condensation reactions. These methods allow for the exploration of various derivatives by modifying functional groups during synthesis.

Biological Activity and Applications

This compound exhibits antitumor and antimicrobial activities, making it a valuable target for further research in medicinal chemistry. Its specific mechanisms of action often involve interactions with cellular targets such as enzymes or receptors, leading to altered cellular signaling pathways.

Compound NameKey FeaturesBiological Activity
(2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrileDimethylamino group, nitrile functionalityAntitumor, antimicrobial
PhenylacetonitrilePhenyl group, nitrileLower activity
N,N-DimethylbenzamideDimethylamino groupSolvent; lower reactivity
Benzylideneacetoneα,β-unsaturated carbonylAntioxidant; different mechanism

Research Findings and Future Directions

Research on (2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile focuses on its binding affinity and specificity towards various biological targets. Techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are used to confirm its structure and purity. The compound's unique combination of structural elements confers specific biological activities not observed in similar compounds, making it a promising candidate for drug development.

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